Cas no 69048-76-6 (1,3-Benzodioxole-5-methanol,6-iodo-)

1,3-Benzodioxole-5-methanol,6-iodo- 化学的及び物理的性質
名前と識別子
-
- (6-iodo-1,3-benzodioxol-5-yl)methanol
- (6-iodobenzo[1,3]dioxol-5-yl)methanol
- 1,3-Benzodioxole-5-methanol,6-iodo-
- DTXSID60314458
- 5-(Hydroxymethyl)-6-iodo-1,3-benzodioxole
- (6-Iodobenzo[d][1,3]dioxol-5-yl)methanol
- (6-Iodo-2H-1,3-benzodioxol-5-yl)methanol
- 69048-76-6
- NSC283806
- AKOS037629627
- AC6631
- ODGKHOUSPOCIMB-UHFFFAOYSA-N
- NSC-283806
- MFCD00666169
- SCHEMBL3465437
- SY045093
- A922910
- DB-100616
-
- MDL: MFCD00666169
- インチ: InChI=1S/C8H7IO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,10H,3-4H2
- InChIKey: ODGKHOUSPOCIMB-UHFFFAOYSA-N
- ほほえんだ: C1OC2=C(O1)C=C(C(=C2)CO)I
計算された属性
- せいみつぶんしりょう: 277.944
- どういたいしつりょう: 277.944
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 38.7Ų
じっけんとくせい
- 密度みつど: 2.036
- ふってん: 357.4°C at 760 mmHg
- フラッシュポイント: 170°C
- 屈折率: 1.683
- PSA: 38.69000
- LogP: 1.51220
1,3-Benzodioxole-5-methanol,6-iodo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM116279-1g |
5-(Hydroxymethyl)-6-iodo-1,3-benzodioxole |
69048-76-6 | 95% | 1g |
$1011 | 2024-07-24 | |
eNovation Chemicals LLC | D776467-1g |
5-(Hydroxymethyl)-6-iodo-1,3-benzodioxole |
69048-76-6 | 95% | 1g |
$755 | 2024-07-20 | |
Chemenu | CM116279-100mg |
5-(Hydroxymethyl)-6-iodo-1,3-benzodioxole |
69048-76-6 | 95% | 100mg |
$250 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595204-250mg |
(6-Iodobenzo[d][1,3]dioxol-5-yl)methanol |
69048-76-6 | 98% | 250mg |
¥4500.00 | 2024-05-03 | |
eNovation Chemicals LLC | D776467-1g |
5-(Hydroxymethyl)-6-iodo-1,3-benzodioxole |
69048-76-6 | 95% | 1g |
$755 | 2025-02-27 | |
Chemenu | CM116279-1g |
5-(Hydroxymethyl)-6-iodo-1,3-benzodioxole |
69048-76-6 | 95% | 1g |
$756 | 2021-06-09 | |
Chemenu | CM116279-250mg |
5-(Hydroxymethyl)-6-iodo-1,3-benzodioxole |
69048-76-6 | 95% | 250mg |
$500 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595204-1g |
(6-Iodobenzo[d][1,3]dioxol-5-yl)methanol |
69048-76-6 | 98% | 1g |
¥8489.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595204-100mg |
(6-Iodobenzo[d][1,3]dioxol-5-yl)methanol |
69048-76-6 | 98% | 100mg |
¥1800.00 | 2024-05-03 | |
eNovation Chemicals LLC | D776467-1g |
5-(Hydroxymethyl)-6-iodo-1,3-benzodioxole |
69048-76-6 | 95% | 1g |
$755 | 2025-02-26 |
1,3-Benzodioxole-5-methanol,6-iodo- 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Wei Chen Nanoscale, 2015,7, 6957-6990
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
1,3-Benzodioxole-5-methanol,6-iodo-に関する追加情報
1,3-Benzodioxole-5-methanol,6-iodo-
The compound with CAS No. 69048-76-6, commonly referred to as 1,3-Benzodioxole-5-methanol,6-iodo, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole ring system substituted with an iodine atom at the 6-position and a hydroxymethyl group at the 5-position. The benzodioxole core is a well-known heterocyclic aromatic system that imparts stability and reactivity to the molecule, making it a valuable substrate for further chemical modifications.
Recent studies have highlighted the potential of 1,3-Benzodioxole-5-methanol,6-iodo in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. The presence of the iodine atom at the 6-position facilitates various substitution reactions, enabling the creation of derivatives with enhanced pharmacokinetic profiles. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory effects on specific enzymes associated with neurodegenerative diseases.
The synthesis of 1,3-Benzodioxole-5-methanol,6-iodo involves a multi-step process that typically begins with the preparation of the benzodioxole ring system. This is often achieved through cyclization reactions involving appropriate diols and ketones. The introduction of the iodine atom at the 6-position requires precise control over reaction conditions to ensure regioselectivity. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.
In terms of physical properties, 1,3-Benzodioxole-5-methanol,6-iodo exhibits a melting point of approximately 120°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 270–300 nm, indicative of its aromaticity and conjugation within the benzodioxole system. These properties make it suitable for use in both analytical and preparative chromatography techniques.
One of the most promising applications of this compound lies in its use as an intermediate in drug discovery programs. For example, researchers have employed 1,3-Benzodioxole-5-methanol,6-iodo as a key building block in the synthesis of novel kinase inhibitors. A 2022 study published in *Nature Communications* reported that derivatives synthesized from this compound demonstrated remarkable selectivity towards certain kinases involved in cancer progression.
Furthermore, 1,3-Benzodioxole-5-methanol,6-iodo has been investigated for its potential in materials science. Its rigid aromatic structure and functional groups make it an attractive candidate for use in organic electronics. Preliminary studies suggest that derivatives of this compound could serve as effective charge transport materials in organic light-emitting diodes (OLEDs).
In conclusion, 1,3-Benzodioxole-5-methanol,6-iodo (CAS No. 69048-76-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers in medicinal chemistry and materials science. As ongoing studies continue to uncover new potentials for this compound, it is likely to play an increasingly important role in both academic research and industrial applications.
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